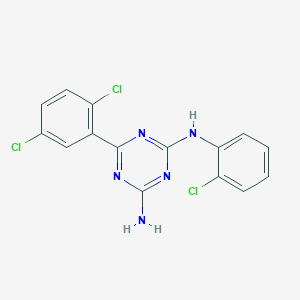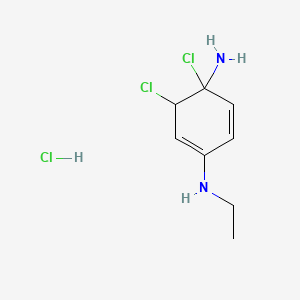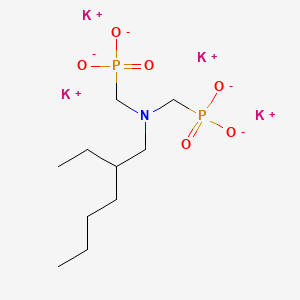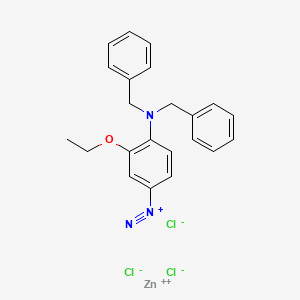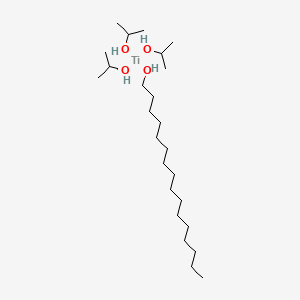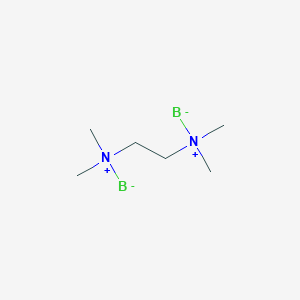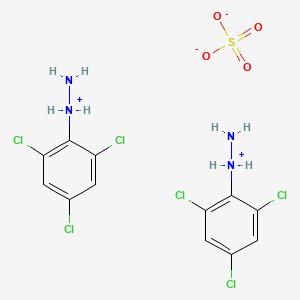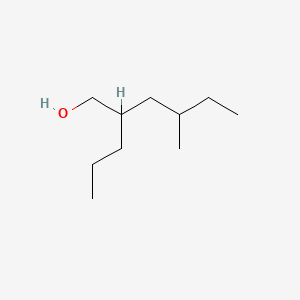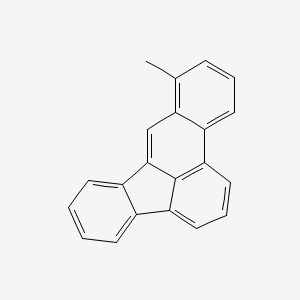
9-Methylbenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo(b)fluoranthene, characterized by the addition of a methyl group at the 9th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium-phosphine complex catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor by-products .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine in dichloromethane; nitration using nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated PAHs.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
9-Methylbenzo(b)fluoranthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. This compound can induce oxidative stress, leading to cellular damage and apoptosis. The activation of pathways such as the AMPK pathway has been implicated in its mechanism of action .
Comparison with Similar Compounds
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Benzo(k)fluoranthene
- Chrysene
Comparison: 9-Methylbenzo(b)fluoranthene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. Compared to benzo(a)pyrene, it has a different mutagenic profile and environmental stability . Its photophysical properties also make it distinct from other PAHs, making it valuable in materials science applications .
Properties
CAS No. |
95741-46-1 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3 |
InChI Key |
JUKXDJLZABSMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)

![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)
